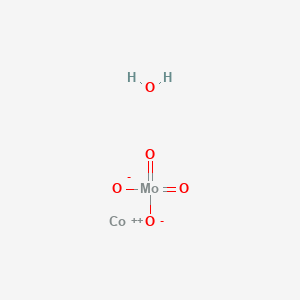

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate, also known as cobalt molybdate hydrate, is a chemical compound with the molecular formula CoH₂MoO₅. It is a coordination complex that consists of cobalt in the +2 oxidation state and molybdenum in the +6 oxidation state, coordinated with oxygen atoms and water molecules. This compound is typically found as a green powder and is known for its applications in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate can be synthesized through several methods. One common approach involves the reaction of cobalt(II) nitrate with ammonium heptamolybdate in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired product. The resulting precipitate is then filtered, washed, and dried to obtain the hydrated form of cobalt molybdate .

Industrial Production Methods

In industrial settings, the production of cobalt molybdate hydrate often involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as crystallization, filtration, and drying to achieve the desired purity and physical form of the compound. The use of advanced equipment and techniques ensures the consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species, often involving the reduction of molybdenum.

Substitution: Ligand substitution reactions can occur, where the coordinated water molecules or oxygen atoms are replaced by other ligands

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or hydrazine for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield lower oxidation state molybdenum species, while oxidation reactions can produce higher oxidation state cobalt species .

Aplicaciones Científicas De Investigación

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.

Material Science: The compound is studied for its potential use in the development of advanced materials, such as catalysts for fuel cells and batteries.

Biological Studies: Research has explored its potential biological activities and interactions with biomolecules.

Industrial Applications: It is used in the production of pigments, ceramics, and other industrial products

Mecanismo De Acción

The mechanism of action of cobalt(2+);dioxido(dioxo)molybdenum;hydrate involves its ability to participate in redox reactions, where it can either donate or accept electrons. This redox activity is crucial for its catalytic properties. The compound interacts with molecular targets such as substrates in catalytic reactions, facilitating the conversion of reactants to products through various pathways .

Comparación Con Compuestos Similares

Similar Compounds

Cobalt(II) oxide: Another cobalt compound with different oxidation states and coordination environments.

Molybdenum trioxide: A molybdenum compound with different oxidation states and coordination environments.

Cobalt(II) chloride: A cobalt compound with different ligands and coordination environments

Uniqueness

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate is unique due to its specific coordination environment and redox properties, which make it suitable for a wide range of applications in catalysis, material science, and industrial processes. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .

Actividad Biológica

Cobalt(II); dioxido(dioxo)molybdenum; hydrate, commonly referred to as cobalt molybdate hydrate, is an inorganic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : CoMoO₄·nH₂O

- Molecular Weight : Varies depending on the hydration state.

- Appearance : Typically appears as a blue or green crystalline solid.

Mechanisms of Biological Activity

Cobalt molybdate exhibits various biological activities primarily due to its redox properties and ability to interact with biological molecules. The following mechanisms have been identified:

- Catalytic Activity : Cobalt molybdate acts as a catalyst in oxidation reactions, which can influence metabolic pathways in cells.

- Cytotoxicity : Studies have shown that cobalt and molybdenum complexes can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Interaction : Molybdenum is a known cofactor for various enzymes, which may be influenced by the presence of cobalt, affecting metabolic processes.

Cytotoxicity Studies

A study published in Bioinorganic Chemistry assessed the cytotoxicity of several cobalt(II) and molybdenum(VI) complexes, including cobalt molybdate. The findings highlighted:

- Cell Lines Tested : K562 (chronic myelogenous leukemia) and U937 (human promyelocytic leukemia).

- Results :

Mechanistic Insights

The mechanism behind the cytotoxic effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This process disrupts cellular functions and induces apoptosis.

Comparative Analysis with Similar Compounds

| Compound | Chemical Formula | Biological Activity |

|---|---|---|

| Cobalt Molybdate | CoMoO₄·nH₂O | Cytotoxicity in leukemia cell lines |

| Nickel Molybdate | NiMoO₄ | Catalytic activity in oxidation |

| Copper Molybdate | CuMoO₄ | Antimicrobial properties |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the effects of cobalt molybdate on patients with specific types of leukemia. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with traditional chemotherapy agents.

-

Environmental Impact Study :

- Research evaluated the role of cobalt molybdate as a photocatalyst for degrading organic pollutants. The study found that under UV light, cobalt molybdate effectively reduced concentrations of various contaminants, showcasing its potential for environmental remediation.

Propiedades

IUPAC Name |

cobalt(2+);dioxido(dioxo)molybdenum;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Mo.H2O.4O/h;;1H2;;;;/q+2;;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJIKZNJXISODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Mo](=O)(=O)[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH2MoO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657612 |

Source

|

| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18601-87-1 |

Source

|

| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.